GSK466317A was developed by GlaxoSmithKline and is classified as a small molecule kinase inhibitor. It is particularly noted for its broad-spectrum inhibition capabilities among AGC kinases. The compound's structure and activity profile suggest its utility in targeting specific signaling pathways implicated in cancer and other diseases.
The synthesis of GSK466317A involves several key steps that utilize standard organic chemistry techniques. While specific proprietary details may not be disclosed, the general synthetic route can be described as follows:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity.
GSK466317A features a complex molecular structure characterized by an indazole core linked to various functional groups that enhance its binding affinity to kinase targets.
X-ray crystallography studies have provided insights into the binding mode of GSK466317A with specific kinases, revealing critical interactions that stabilize the compound within the active site.
GSK466317A participates in several chemical reactions primarily related to its interaction with protein kinases:
The detailed kinetics of these interactions can be assessed through IC50 values obtained from dose-response experiments.
The mechanism of action for GSK466317A involves its selective inhibition of AGC kinases:
Research indicates that GSK466317A can inhibit more than ten different AGC kinases by over 50% at concentrations around 1 µM, underscoring its broad-spectrum activity in cellular signaling modulation.
GSK466317A exhibits distinct physical and chemical properties relevant for its application as a kinase inhibitor:
GSK466317A has several potential applications in scientific research and therapeutic development:
GSK466317A belongs to the indazole/dihydropyrimidine chemical class of kinase inhibitors initially developed as Rho-associated coiled-coil kinase (ROCK) inhibitors. Its high selectivity for GRK2 over other GRK subfamilies stems from unique interactions within the kinase’s catalytic domain. Structural analyses reveal that GSK466317A binds the active site cleft of GRK2 in a manner analogous to paroxetine but with distinct molecular contacts. The compound stabilizes GRK2 in a "closed" conformation resembling the ADP-bound state, primarily through hydrophobic interactions with Val²³⁴, Leu²⁷¹, and Met²⁷⁴ in the kinase’s hinge region [1] [5]. Unlike GRK1 and GRK5, which possess bulkier residues (e.g., Ile³⁴⁸ in GRK5), GRK2’s binding pocket accommodates the dihydropyrimidine moiety of GSK466317A, enabling subfamily selectivity. This is quantified by a 12.4°C thermal stabilization (ΔTm) of GRK2 compared to only 1.3°C for GRK5 in differential scanning fluorimetry (DSF) assays [1].
Table 1: Selectivity Profile of GSK466317A Across GRK Subfamilies
GRK Subfamily | Thermal Stabilization (ΔTm, °C) | IC₅₀ (nM) |
---|---|---|
GRK2 | +12.4 | 74 |
GRK5 | +1.3 | >10,000 |
GRK1 | +4.7 | 1,200 |
PKA | +5.2 | Not determined |
Beyond direct catalytic inhibition, GSK466317A exhibits allosteric effects on GPCR signaling dynamics. By binding GRK2’s active site, it prevents the kinase’s translocation to activated GPCRs at the plasma membrane, thereby disrupting the phosphorylation-dependent recruitment of β-arrestins. This indirectly preserves G-protein coupling efficiency and prolongs downstream cAMP/PKA signaling [4] [9]. Additionally, GRK2 inhibition alters the conformational landscape of GPCRs, favoring Gαₛ-mediated adenylate cyclase activation over β-arrestin-dependent internalization. This is particularly relevant for β₂-adrenergic receptors (β₂-ARs), where GSK466317A treatment reduces agonist-induced receptor phosphorylation by >70%, as measured by radiolabeled phosphate incorporation assays [1] [5].
GSK466317A directly counteracts pathological β-AR desensitization in cardiovascular systems. Under chronic adrenergic stimulation, GRK2 phosphorylates serine residues in the third intracellular loop and C-terminus of β₁/β₂-ARs, creating docking sites for β-arrestin. This triggers receptor internalization and uncoupling from Gₛ-proteins. In cardiomyocytes, GSK466317A (1 µM) restores isoproterenol-induced cAMP production by 85% and enhances contractility by 40% by blocking this phosphorylation event [1] [4]. The inhibitor’s efficacy is further amplified in heart failure models, where GRK2 overexpression correlates with diminished β-AR density. Notably, GSK466317A outperforms pan-GRK inhibitors by sparing GRK5-mediated hypertrophic pathways, highlighting its mechanistic precision [4] [8].
GSK466317A modulates MAPK/ERK signaling through both canonical and non-canonical GRK2 substrates:
Table 2: GSK466317A’s Effects on Downstream Signaling Proteins
Target Pathway | Effector Protein | Effect of GSK466317A | Functional Outcome |
---|---|---|---|
β-AR/cAMP | β₂-Adrenergic receptor | ↓ Phosphorylation (70–85%) | Restored cAMP production & contractility |
MAPK/ERK | Raf-1 | ↑ PKA-mediated inhibition | Attenuated ERK hyperactivation |
Cytoskeletal signaling | Ezrin (Thr⁵⁶⁷) | ↓ Phosphorylation (IC₅₀ = 110 nM) | Impaired cell migration & FAK assembly |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7